molecular formula C21H17FN2O3 B6135947 3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide

3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide

Cat. No. B6135947
M. Wt: 364.4 g/mol
InChI Key: CBSCGCZZJAASOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide, also known as FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. FBPA is a benzamide derivative that has been found to selectively accumulate in tumor cells, making it a promising candidate for use in targeted cancer therapies. In

Mechanism of Action

3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide works by inhibiting the uptake of amino acids in tumor cells, leading to a decrease in protein synthesis and cell growth. It has been found to selectively target tumor cells, leaving healthy cells unaffected. This mechanism of action makes this compound a promising candidate for use in targeted cancer therapies.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and side effects in preclinical studies. It has been shown to accumulate in tumor cells at concentrations up to 100 times higher than in healthy cells. This selective accumulation leads to a decrease in tumor cell growth and proliferation, while leaving healthy cells unaffected.

Advantages and Limitations for Lab Experiments

3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide has several advantages for use in lab experiments. Its selective accumulation in tumor cells makes it a valuable tool for studying cancer biology and developing targeted cancer therapies. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide. One area of focus is the development of new synthesis methods to increase yield and purity. Another area of research is the optimization of this compound for use in targeted cancer therapies, including the development of new drug delivery systems. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. Overall, this compound has significant potential for use in cancer treatment and further research is needed to fully explore its capabilities.

Synthesis Methods

3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 4-methoxyaniline and N-phenylbenzamide in the presence of a base to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for use in research.

Scientific Research Applications

3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been found to selectively accumulate in tumor cells due to the increased expression of amino acid transporters in these cells. This selective accumulation makes this compound an attractive candidate for use in targeted cancer therapies. This compound has also been shown to enhance the efficacy of radiation therapy and chemotherapy when used in combination with these treatments.

properties

IUPAC Name

3-[(3-fluorobenzoyl)amino]-4-methoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-27-19-11-10-15(20(25)23-17-8-3-2-4-9-17)13-18(19)24-21(26)14-6-5-7-16(22)12-14/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSCGCZZJAASOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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